Cas no 1805935-94-7 (4-Bromo-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde)

4-Bromo-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde
-
- インチ: 1S/C8H6BrF2NO/c1-4-5(9)2-6(8(10)11)12-7(4)3-13/h2-3,8H,1H3
- InChIKey: YVAOQNVLYIYBBE-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(F)F)=NC(C=O)=C1C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 191
- XLogP3: 2.4
- トポロジー分子極性表面積: 30
4-Bromo-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029058661-1g |
4-Bromo-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde |
1805935-94-7 | 97% | 1g |
$1,564.50 | 2022-04-01 |
4-Bromo-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde 関連文献
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
4-Bromo-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehydeに関する追加情報
4-Bromo-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde (CAS No. 1805935-94-7): A Versatile Building Block in Modern Chemical Synthesis
4-Bromo-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde, identified by the unique CAS number 1805935-94-7, represents a structurally intricate heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This compound belongs to the class of substituted pyridine carboxaldehydes, a family of molecules that have garnered substantial attention due to their diverse biological activities and synthetic utility. The presence of a bromo substituent at the C4 position, a difluoromethyl group at C6, and a methyl group at C3 imparts distinct electronic and steric properties to the molecule, enabling its participation in a wide array of chemical transformations.
The core scaffold of pyridine carboxaldehydes has been extensively studied for its role in drug discovery programs targeting various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. Recent advancements in medicinal chemistry have highlighted the importance of fluorinated heterocycles, such as those containing difluoromethyl moieties, due to their ability to modulate metabolic stability and pharmacokinetic profiles. The incorporation of fluorine atoms into molecular frameworks often enhances lipophilicity while maintaining or improving target engagement—a critical consideration in lead optimization processes.
Structurally, the CAS No. 1805935-94-7 compound features an aldehyde functional group at the C2 position of the pyridine ring, which serves as a valuable handle for further derivatization. Aldehyde groups are known for their reactivity toward nucleophiles and electrophiles, making them ideal intermediates for constructing complex molecular architectures through reactions such as reductive amination, aldol condensations, or cross-coupling methodologies. The bromo substituent at C4 provides additional synthetic flexibility via transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), enabling access to structurally diverse derivatives.
In recent years, computational studies have elucidated the electronic distribution within this molecule using density functional theory (DFT) calculations. These investigations revealed that the combination of electron-withdrawing fluorines and electron-donating methyl groups creates an asymmetric charge distribution across the pyridine ring. This unique electronic profile may influence intermolecular interactions with biological targets or metal catalysts during synthetic processes.
Synthetic approaches to prepare 4-bromo-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde typically involve multistep strategies starting from readily available pyridine precursors. One notable method reported in recent literature employs transition-metal-catalyzed C-H activation techniques to selectively install the difluoromethyl group at specific positions on aromatic rings. Such methodologies align with current trends toward atom-efficient syntheses that minimize waste generation—a key principle in green chemistry initiatives.
The practical utility of this compound extends beyond its role as an intermediate. Researchers have explored its application as a scaffold for developing novel antiviral agents through structure-based drug design approaches. In particular, molecular docking studies have demonstrated favorable binding affinities between this scaffold and viral protease enzymes when compared to existing inhibitors currently under clinical evaluation.
From an analytical perspective, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry play crucial roles in confirming both identity and purity of batches produced through different synthetic routes. The distinct spectral features arising from fluorinated substituents provide unique signatures that aid unambiguous structural elucidation during quality control processes.
In material science applications, derivatives of this compound have shown promise as components in organic electronics due to their tunable electronic properties stemming from strategic placement of electron-donating/withdrawing groups around the conjugated system. This aligns with ongoing efforts to develop next-generation optoelectronic devices requiring tailored energy levels for efficient charge transport.
Catalytic studies involving this molecule have also contributed valuable insights into reaction mechanisms governing heterocycle functionalization reactions. For instance, mechanistic investigations using isotopic labeling experiments helped clarify rate-determining steps during palladium-catalyzed cross-coupling transformations involving bromo-substituted heteroaromatics like this one.
The versatility of this scaffold is further demonstrated by its compatibility with modern flow chemistry platforms that enable continuous processing at scale while maintaining high levels of process safety and reproducibility—attributes increasingly important for industrial adoption where batch-to-batch consistency is paramount.
In summary, compounds bearing the structure defined by CAS No. 1805935-94-7 represent a powerful toolset for chemists engaged in discovery research across multiple disciplines including pharmaceutical sciences and materials engineering thanks to their modular architecture amenable to diverse chemical modifications.
1805935-94-7 (4-Bromo-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde) Related Products
- 2172137-35-6(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-3-carboxylic acid)
- 301176-65-8(N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamide)
- 459422-03-8(9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one)
- 2172468-65-2(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}pentanoic acid)
- 338782-91-5(1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide)
- 2680686-99-9(2-({4-(2,2,2-trifluoroacetamido)methylphenyl}methanesulfonyl)acetic acid)
- 1097190-97-0(3-[(3,5-dichlorophenyl)carbamoyl]-2-{[3-(dimethylamino)propyl]amino}propanoic acid)
- 1225599-37-0(1-3-(4-fluorophenyl)butylpiperazine)
- 179033-21-7(2-(2,6-Dioxo-piperidin-3-yl)-4,5,6,7-tetrafluoro-isoindole-1,3-dione)
- 1795089-76-7(4-[1-(5-chloro-2-methylphenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one)




